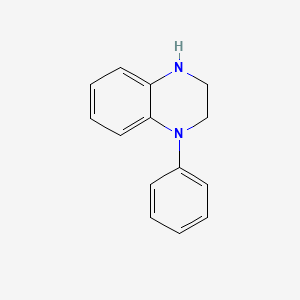
1-Phenyl-1,2,3,4-tetrahydro-quinoxaline
概要
説明
1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a chemical compound with the molecular formula C14H14N2 . It is a reactant that undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst .
Synthesis Analysis
The synthesis of this compound has been intensively studied. The synthesis exploits multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions . A two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
Quinoxalines represent bicyclic nitrogen-containing heterocycles with a wide array of applications . They exhibit a multitude of biological activities relevant in medicinal chemistry as well as a plethora of luminescence properties .Chemical Reactions Analysis
Quinoxaline syntheses exploit multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions, such as Ugi-reactions, but also leading to the development of novel reactions and sequences .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 209.29 g/mol .科学的研究の応用
Fluorescence Studies
Quinoxaline derivatives have been explored for their fluorescence properties, which are influenced by their molecular structure. The presence of an extended delocalized π-system in certain quinoxaline derivatives enhances their fluorescence, whereas the substitution of the central aromatic part with a cyclohexyl group inhibits fluorescence. This property makes them useful for developing fluorescent probes and materials (Touzani et al., 2001).
Biological Activities
Research has shown that 2,3-bifunctionalized quinoxalines possess minimal biological activities, which can be modified through structural alterations such as the addition of a nitro group to improve their biological effects and DNA binding capabilities. These findings are significant for the development of anticancer, anti-tuberculosis, and antifungal agents (Waring et al., 2002).
Mesomorphic Properties
Quinoxaline derivatives have been synthesized and evaluated for their mesomorphic properties, showing potential for creating materials with specific liquid crystalline phases. These compounds exhibit hexagonal columnar phases, which could be advantageous for applications in display technologies and optoelectronic devices (Chen et al., 2011).
Electron Transport Materials
The design and synthesis of quinoxaline-containing compounds have been tailored for use in organic electronics, particularly as electron transport layers in organic light-emitting diodes (OLEDs). Adjustments in the molecular structure of these compounds can lead to improved electronic properties and device performance (Yin et al., 2016).
Anti-Cancer Drug Design
Quinoxaline derivatives have been explored for their potential as anti-cancer drugs. Studies involving synthesis, structural analysis, and biological activity evaluations suggest that certain quinoxaline compounds could serve as promising candidates for cancer treatment, highlighting the need for further research in this area (Abad et al., 2021).
Catalysis
Quinoxaline derivatives have also been investigated for their role in catalysis, particularly in facilitating the Suzuki–Miyaura coupling reaction. The development of palladium complexes based on quinoxaline frameworks demonstrates their utility in enhancing the efficiency of catalytic processes, which is crucial for the synthesis of complex organic molecules (Saleem et al., 2013).
作用機序
Target of Action
Quinoxaline derivatives, including 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline, have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis .
Biochemical Pathways
Quinoxaline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the wide range of biological activities associated with quinoxaline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-phenyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-12(7-3-1)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRZXNRCPQLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
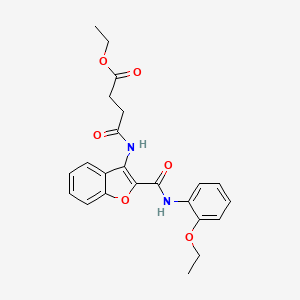
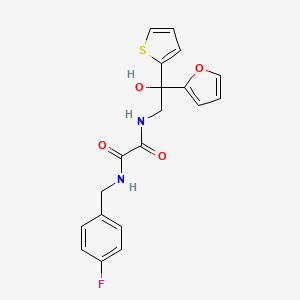
![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)

![4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid](/img/structure/B2925999.png)
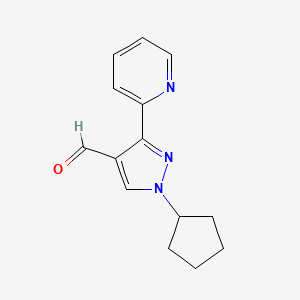
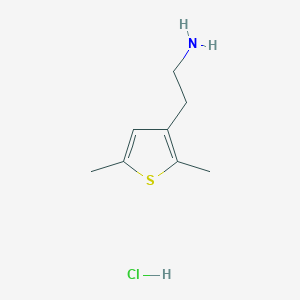
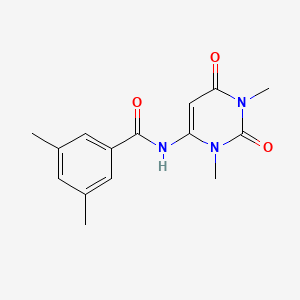
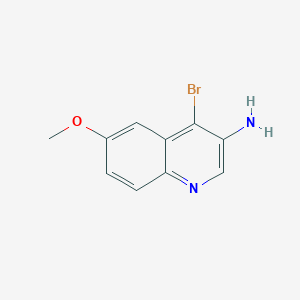

![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2926008.png)
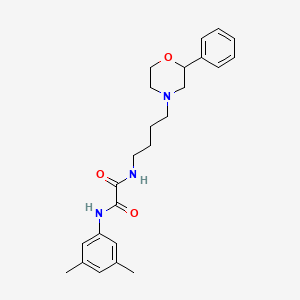
![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)
![2-Methyl-4-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2926014.png)
